Adaprolol maleate

Übersicht

Beschreibung

It is primarily developed for the treatment of glaucoma, a condition characterized by increased intraocular pressure that can lead to optic nerve damage and vision loss . The compound is designed to minimize systemic activity through rapid inactivation to an inactive metabolite, making it a "soft drug" .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of adaprolol maleate involves the esterification of 2-(1-adamantyl)ethyl 2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetate with maleic acid. The reaction typically occurs under mild conditions, with the use of a suitable solvent such as dichloromethane and a catalyst like sulfuric acid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and yield. The compound is often produced in powder form and stored under specific conditions to maintain stability .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Adaprololmaleat durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxide zu bilden.

Reduktion: Reduktionsreaktionen können Adaprololmaleat in seine reduzierten Formen umwandeln.

Substitution: Nukleophile Substitutionsreaktionen können auftreten, insbesondere an den Beta-adrenergen Rezeptorstellen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid werden verwendet.

Substitution: Reagenzien wie Natriumhydroxid und verschiedene Nukleophile werden verwendet.

Hauptprodukte, die gebildet werden:

Oxidation: Bildung von Oxiden und hydroxylierten Derivaten.

Reduktion: Bildung von reduzierten Analoga.

Substitution: Bildung von substituierten Derivaten an den Beta-adrenergen Rezeptorstellen.

Wissenschaftliche Forschungsanwendungen

Adaprololmaleat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Modellverbindung in Studien zu Beta-adrenergen Antagonisten verwendet.

Biologie: Untersucht auf seine Auswirkungen auf zelluläre Signalwege.

Medizin: Hauptsächlich zur Behandlung von Glaukom eingesetzt.

Industrie: Wird bei der Entwicklung von Augentropfen und Formulierungen verwendet.

5. Wirkmechanismus

Adaprololmaleat übt seine Wirkung aus, indem es Beta-adrenerge Rezeptoren antagonisiert. Diese Wirkung führt zu einer Senkung des Augeninnendrucks, indem die Produktion von Kammerwasser im Auge reduziert wird. Die Verbindung zielt speziell auf Beta-adrenerge Rezeptoren ab und blockiert die Bindung von endogenen Katecholaminen wie Epinephrin und Norepinephrin . Diese Blockade führt zu einer verringerten Herzfrequenz und einem verringerten Blutdruck, was zu seinen therapeutischen Wirkungen bei Glaukom und potenziellen kardiovaskulären Anwendungen beiträgt .

Ähnliche Verbindungen:

Timolol: Ein weiterer Beta-adrenerger Antagonist, der zur Behandlung von Glaukom eingesetzt wird.

Betaxolol: Ein selektiver Beta-1-adrenerger Antagonist, der für ähnliche Indikationen verwendet wird.

Carteolol: Ein nicht-selektiver Beta-adrenerger Antagonist mit intrinsischer sympathomimetischer Aktivität.

Vergleich:

Adaprololmaleat vs. Timolol: Beide werden für Glaukom verwendet, aber Adaprololmaleat ist so konzipiert, dass es systemische Nebenwirkungen durch schnelle Inaktivierung minimiert.

Adaprololmaleat vs. Betaxolol: Betaxolol ist selektiv für Beta-1-Rezeptoren, während Adaprololmaleat nicht-selektiv ist.

Adaprololmaleat vs. Carteolol: Carteolol hat eine intrinsische sympathomimetische Aktivität, die Adaprololmaleat fehlt, was es möglicherweise besser für Patienten mit bestimmten Herz-Kreislauf-Erkrankungen macht.

Adaprololmaleat zeichnet sich durch sein Design als weiches Medikament aus, das darauf abzielt, systemische Nebenwirkungen zu reduzieren und gleichzeitig die therapeutische Wirksamkeit zu erhalten .

Wirkmechanismus

Adaprolol maleate exerts its effects by antagonizing beta-adrenergic receptors. This action leads to a decrease in intraocular pressure by reducing the production of aqueous humor in the eye. The compound specifically targets beta-adrenergic receptors, blocking the binding of endogenous catecholamines like epinephrine and norepinephrine . This blockade results in decreased heart rate and blood pressure, contributing to its therapeutic effects in glaucoma and potential cardiovascular applications .

Vergleich Mit ähnlichen Verbindungen

Timolol: Another beta-adrenergic antagonist used in the treatment of glaucoma.

Betaxolol: A selective beta-1 adrenergic antagonist used for similar indications.

Carteolol: A non-selective beta-adrenergic antagonist with intrinsic sympathomimetic activity.

Comparison:

Adaprolol Maleate vs. Timolol: Both are used for glaucoma, but this compound is designed to minimize systemic side effects through rapid inactivation.

This compound vs. Betaxolol: Betaxolol is selective for beta-1 receptors, while this compound is non-selective.

This compound vs. Carteolol: Carteolol has intrinsic sympathomimetic activity, which this compound lacks, making it potentially more suitable for patients with specific cardiovascular conditions.

This compound stands out due to its design as a soft drug, which aims to reduce systemic side effects while maintaining therapeutic efficacy .

Eigenschaften

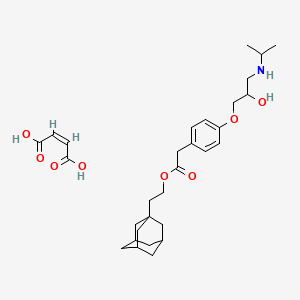

IUPAC Name |

2-(1-adamantyl)ethyl 2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetate;(Z)-but-2-enedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H39NO4.C4H4O4/c1-18(2)27-16-23(28)17-31-24-5-3-19(4-6-24)12-25(29)30-8-7-26-13-20-9-21(14-26)11-22(10-20)15-26;5-3(6)1-2-4(7)8/h3-6,18,20-23,27-28H,7-17H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEBILLRFBZTUIX-BTJKTKAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=C(C=C1)CC(=O)OCCC23CC4CC(C2)CC(C4)C3)O.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)NCC(COC1=CC=C(C=C1)CC(=O)OCCC23CC4CC(C2)CC(C4)C3)O.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H43NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

545.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121009-31-2 | |

| Record name | Adaprolol maleate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121009312 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ADAPROLOL MALEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2I8RV6WL9A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.